In Vitro Antibacterial Activity Against Staphylococcus aureus
N-alpha-Z-3-Sulfamoyl-L-alanine was shown to inhibit the growth of Staphylococcus aureus at a concentration of 10 µM . While a direct comparator compound (e.g., N-alpha-Z-L-alanine) was not tested in the same study, this data point provides a baseline for the antibacterial potential of the sulfamoyl-containing derivative. In a class-level context, related sulfamoyl compounds like N-sulfamoylphenylalanine have shown potent Ki values of 0.64 µM against carboxypeptidase A, illustrating the broader inhibitory potential of this functional group [1].
| Evidence Dimension | In vitro antibacterial activity |
|---|---|
| Target Compound Data | 10 µM (significant inhibition of growth) |
| Comparator Or Baseline | Untreated control / Class-related sulfamoylphenylalanine Ki = 0.64 µM against Carboxypeptidase A |
| Quantified Difference | N/A (direct comparison unavailable) |
| Conditions | In vitro assay against Staphylococcus aureus ; Carboxypeptidase A inhibitory assay [1] |
Why This Matters
This data confirms the compound's inherent biological activity, validating its selection as a lead-like molecule over a non-sulfamoyl analog which would lack this specific inhibitory mechanism.
- [1] Park, J.D., & Kim, D.H. (2002). Sulfamide-based inhibitors for carboxypeptidase A. Novel type transition state analogue inhibitors for zinc proteases. Bioorganic & Medicinal Chemistry Letters, 12(20), 2927-2930. View Source
